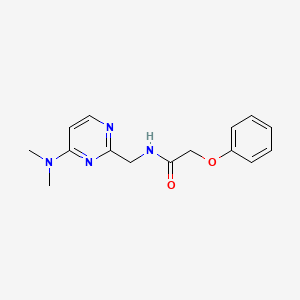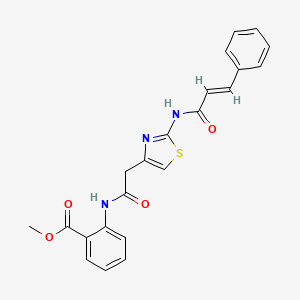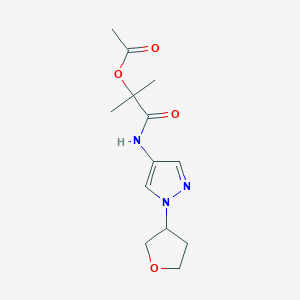
tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2089310-49-4 . It has a molecular weight of 251.76 . The compound is typically stored at temperatures below -10 degrees . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11;/h8,12H,4-7,11H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.76 . It is typically stored at temperatures below -10 degrees and is usually available in powder form .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride and its derivatives have been extensively studied in the context of organic synthesis. For instance, the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have been explored, showcasing the compound's utility in obtaining specific stereoisomers which are crucial for the development of pharmaceuticals and complex organic molecules (Boev et al., 2015). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound's versatility in serving as a scaffold for the preparation of substituted piperidines, highlighting its significance in the synthesis of novel organic compounds (Harmsen et al., 2011).
Mechanistic Insights and Methodology Development
The compound has also been involved in studies providing mechanistic insights and developing new methodologies in organic chemistry. For example, the discovery and implementation of Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins utilizing tert-butyl carbazate highlight its role in advancing understanding of novel reaction pathways and developing eco-friendly synthetic processes (Waser et al., 2006). Additionally, studies on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide valuable structural and stereochemical information, aiding in the design of cyclic amino acid esters and furthering the understanding of complex molecular architectures (Moriguchi et al., 2014).
Enantioselective Sensing and Asymmetric Synthesis
The compound's derivatives have been explored for enantioselective sensing of chiral amino alcohols, demonstrating its potential in analytical applications and chiral discrimination, which is crucial for pharmaceutical analysis and synthesis (Liu et al., 2008). Furthermore, the synthesis of N-tert-butanesulfinyl imines from tert-butyl carbazate showcases its application in the asymmetric synthesis of amines, providing a versatile approach to obtaining enantiomerically enriched compounds (Ellman et al., 2002).
Applications in Peptide and Heterocyclic Chemistry
The synthesis of azaglutamine amino acid and peptide derivatives from tert-butyl carbazate further illustrates its utility in peptide chemistry, enabling the creation of novel bioactive molecules and contributing to the development of therapeutic agents (Gray et al., 1991). The synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles from tert-butoxycarbonylhydrazones also highlights its role in the preparation of heterocyclic compounds, which are key structures in many pharmaceuticals and agrochemicals (Lkizler et al., 1996).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
tert-butyl 3-hydrazinylpiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11;/h8,12H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIHSNPKRXLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride | |
CAS RN |
2089310-49-4 |
Source


|
| Record name | tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)








![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)